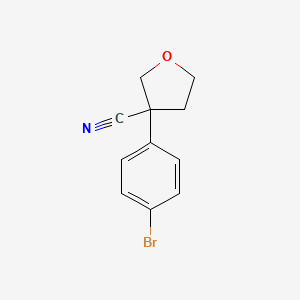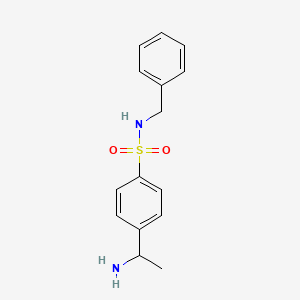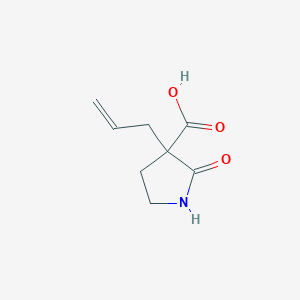
2-Oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound that features a pyrrolidine ring with a carboxylic acid and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid can be achieved through several methods. One common approach involves the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This method allows for the concise synthesis of highly enantiomerically enriched pyrrolidine-3-carboxylic acids.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
2-Oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-Oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a photosensitizer, generating singlet oxygen (1O₂) and superoxide anion (O₂˙⁻) through energy transfer and single electron transfer pathways . These reactive oxygen species can then participate in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Piracetam: 2-(2-Oxopyrrolidino)acetamide, used as a nootropic agent.
Piperidine derivatives: Compounds like (E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one, which have similar structural features.
Uniqueness
2-Oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid is unique due to its specific functional groups and the potential for diverse chemical reactions. Its ability to act as a photosensitizer and generate reactive oxygen species sets it apart from other similar compounds.
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-oxo-3-prop-2-enylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C8H11NO3/c1-2-3-8(7(11)12)4-5-9-6(8)10/h2H,1,3-5H2,(H,9,10)(H,11,12) |
InChI Key |
BVUVITIRHUXPRZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CCNC1=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


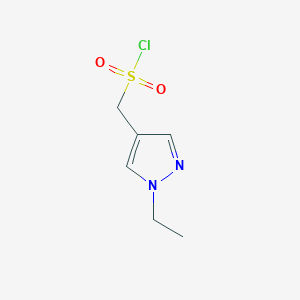
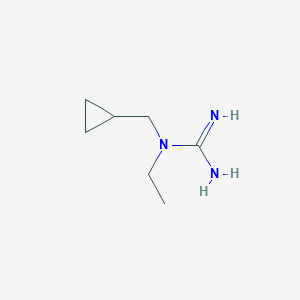
![1-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B13228263.png)
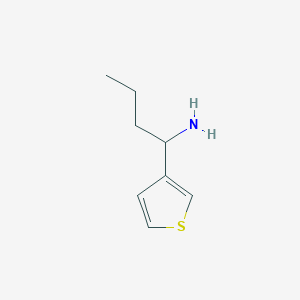
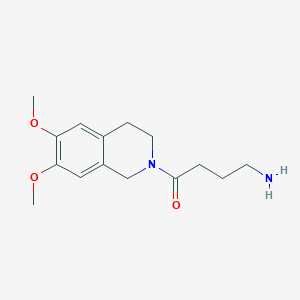
![N-[2-(1H-benzimidazol-2-ylthio)ethyl]-N-methylamine](/img/structure/B13228284.png)
![3-{[(1-Hydroxypropan-2-yl)amino]methyl}phenol](/img/structure/B13228289.png)
![Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine](/img/structure/B13228293.png)
![2-Amino-1-[4-(propan-2-yl)cyclohexyl]propane-1,3-diol](/img/structure/B13228297.png)
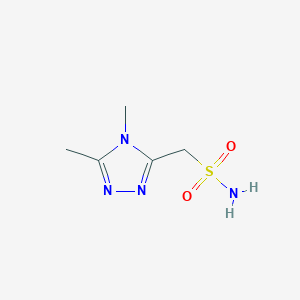
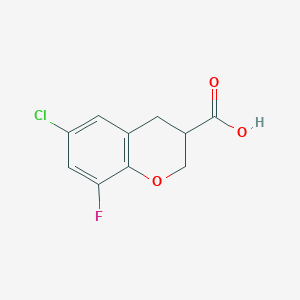
amine](/img/structure/B13228323.png)
